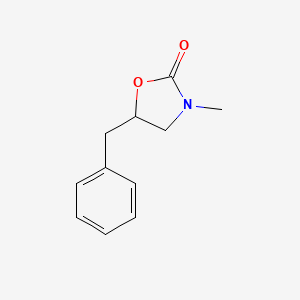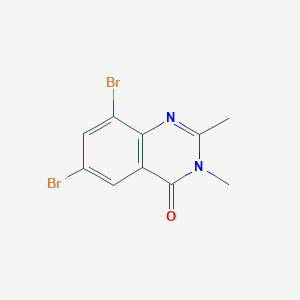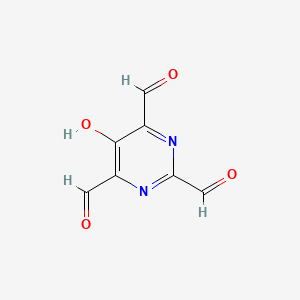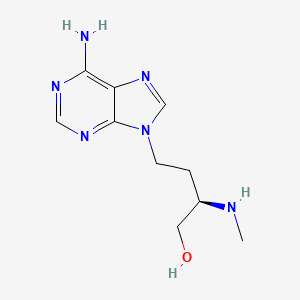![molecular formula C9H9ClN4O2S B12919144 2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)
2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and sulfonamide groups in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Prop-1-en-1-yl group addition: This can be achieved through a Heck reaction or similar coupling reaction involving a suitable alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The prop-1-en-1-yl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative, while oxidation of the prop-1-en-1-yl group could form an epoxide or a diol.
科学的研究の応用
Medicinal chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials science: Its heterocyclic core and functional groups make it a candidate for the development of novel materials with specific properties.
Biological studies: The compound can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of 2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-b]pyridazines: These are closely related compounds with variations in the substituents attached to the core structure.
Uniqueness
2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide is unique due to the combination of its chloro, prop-1-en-1-yl, and sulfonamide groups. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C9H9ClN4O2S |
|---|---|
分子量 |
272.71 g/mol |
IUPAC名 |
2-chloro-6-[(E)-prop-1-enyl]imidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C9H9ClN4O2S/c1-2-3-6-4-5-7-12-8(10)9(14(7)13-6)17(11,15)16/h2-5H,1H3,(H2,11,15,16)/b3-2+ |
InChIキー |
LCXZTBCSAJVNOZ-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
正規SMILES |
CC=CC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)



![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)




![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
